NIC3
Overview
Description
Nickel carbide (Ni3C) is an inorganic compound composed of nickel and carbon. It is known for its unique properties and potential applications in various fields, including catalysis and materials science. Nickel carbide is often studied for its catalytic properties, particularly in hydrogenation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel carbide can be synthesized through various methods. One common method involves the thermal decomposition of nickel acetylacetonate (Ni(acac)2) at elevated temperatures in the presence of a reducing agent. The reaction typically takes place in a mixture of oleylamine and 1-octadecene at around 250°C .
Another method involves the polyol solution refluxing route, where nickel nitrate (Ni(NO3)2) is used as a precursor. The reaction is carried out at 300°C for 20 minutes using triphenylphosphine oxide (TPPO) as a surfactant .
Industrial Production Methods
Industrial production of nickel carbide often involves the use of high-temperature reduction processes. These methods are designed to produce nickel carbide nanoparticles with controlled size and morphology, which are essential for their catalytic applications.
Chemical Reactions Analysis
Types of Reactions
Nickel carbide undergoes various chemical reactions, including:
Hydrogenation: Nickel carbide is a highly effective catalyst for the hydrogenation of nitro and alkyne moieties.
Oxidation: Nickel carbide can be oxidized to form nickel oxide (NiO) under specific conditions.
Substitution: Nickel carbide can participate in substitution reactions where nickel atoms are replaced by other metal atoms.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and solvents such as oleylamine and 1-octadecene. The reactions are carried out at elevated temperatures and pressures.
Oxidation: Oxidizing agents such as oxygen or air can be used to oxidize nickel carbide.
Major Products Formed
Hydrogenation: The major products formed are reduced compounds, such as amines from nitro compounds and alkanes from alkynes.
Oxidation: The major product formed is nickel oxide (NiO).
Scientific Research Applications
Nickel carbide has a wide range of scientific research applications, including:
Materials Science: Nickel carbide nanoparticles are studied for their unique magnetic and electronic properties, making them suitable for applications in advanced materials and nanotechnology.
Energy Storage: Nickel carbide is explored for its potential use in energy storage devices, such as batteries and supercapacitors.
Environmental Remediation: Nickel carbide nanoparticles are investigated for their ability to remove pollutants from water and air through catalytic processes.
Mechanism of Action
The mechanism by which nickel carbide exerts its catalytic effects involves the activation of hydrogen molecules on its surface. The nickel atoms in the carbide facilitate the dissociation of hydrogen molecules into atomic hydrogen, which then reacts with the substrate molecules. This process is essential for the hydrogenation reactions catalyzed by nickel carbide .
Comparison with Similar Compounds
Nickel carbide can be compared with other nickel-based compounds, such as:
Nickel oxide (NiO): Unlike nickel carbide, nickel oxide is primarily used as a catalyst in oxidation reactions.
Nickel(II) carbonate (NiCO3): This compound is used in electroplating and as a precursor for other nickel compounds.
Nickel(III) oxide (Ni2O3): This compound is less stable and is studied for its unique electronic properties.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-[[2-(4-tert-butylphenoxy)acetyl]amino]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-25(2,3)19-7-11-21(12-8-19)31-17-23(29)27-15-16-28-24(30)18-32-22-13-9-20(10-14-22)26(4,5)6/h7-14H,15-18H2,1-6H3,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSHISOEPMAPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCNC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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